2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Overview
Description
2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H2F6N2O and its molecular weight is 256.10. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The compound 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a derivative of dihydropyridine, has shown promising antibacterial activity. A study by Sadeek, Zordok, El‐Attar, and Ibrahim (2015) reported the formation of new solid complexes of this compound with transition metals like Mn(II), Fe(III), Co(II), and Ni(II). These complexes exhibited significantly higher antibacterial activities compared to the free ligand, suggesting their potential in antimicrobial applications (Sadeek et al., 2015).
Corrosion Inhibition
Ibraheem (2019) synthesized a new derivative of 1,2-dihydropyridine-3-carbonitrile, named PDPTD, demonstrating its efficacy as a corrosion inhibitor on mild steel in hydrochloric acid media. The study revealed that PDPTD exhibited an inhibition performance rate of 83% at its highest concentration, indicating its utility in protecting metals from corrosion (Ibraheem, 2019).
Photosensitivity and Optoelectronic Applications
Roushdy, Farag, Ibrahim, Halim, and El-Gohary (2019) synthesized a compound through the condensation reaction of 6-formylvisnagin with 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This novel compound exhibited significant photosensitivity and increased photocurrent under varying illumination intensities. These findings suggest its potential application in optoelectronic devices (Roushdy et al., 2019).
Hydrogen Production Control
Saleh, El Wanees, and Mustafa (2018) evaluated two dihydropyridine derivatives as controllers for hydrogen production during the dissolution of zinc in dilute hydrochloric acid. The study found that these compounds effectively reduced the rate of hydrogen production, suggesting their potential in controlling hydrogen evolution in chemical processes (Saleh et al., 2018).
Synthesis of Trifluoromethylated Analogues
Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, and Röschenthaler (2015) conducted a study on the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The synthesized compounds exhibited unique molecular interactions and could be useful in developing new chemical entities with potential pharmaceutical applications (Sukach et al., 2015).
Properties
IUPAC Name |
2-oxo-4,6-bis(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2O/c9-7(10,11)4-1-5(8(12,13)14)16-6(17)3(4)2-15/h1H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJXLZTURIWFSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1C(F)(F)F)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693195 | |
Record name | 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-15-7 | |
Record name | 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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